

"Elacestrant S enantiomer dihydrochloride" quality control and purity assessment

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Compound of Interest

Compound Name:

Elacestrant S enantiomer
dihydrochloride

Cat. No.:

B2734308

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Elacestrant S Enantiomer Dihydrochloride: Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of **Elacestrant S enantiomer dihydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the significance of monitoring the S enantiomer of Elacestrant?

A1: Elacestrant is a chiral molecule, and its therapeutic activity primarily resides in the R enantiomer. The S enantiomer is considered a low-activity enantiomer. Regulatory agencies require the stereoisomeric composition of chiral drugs to be well-characterized. Therefore, it is crucial to control the level of the S enantiomer to ensure the safety, efficacy, and quality of the drug substance.

Q2: What are the critical quality attributes (CQAs) to consider for **Elacestrant S enantiomer dihydrochloride** quality control?

A2: The critical quality attributes for **Elacestrant S enantiomer dihydrochloride** include:

Identification: Confirmation of the chemical structure.



- · Assay: Quantification of the S enantiomer.
- Enantiomeric Purity: Determination of the percentage of the S enantiomer in the presence of the R enantiomer.
- Organic Impurities: Detection and quantification of process-related impurities and degradation products.
- Polymorphism: Characterization of the crystalline form, as different polymorphs can affect stability and bioavailability.[1]
- Water Content: Monitoring moisture levels is important due to the potential for hydrate formation.[1]

Q3: What are the common degradation pathways for Elacestrant?

A3: Elacestrant is sensitive to degradation under peroxide, acid, alkali, and hydrolysis conditions. It shows lower susceptibility to thermal, photolytic (light/UV), and reduction degradation.[2]

Q4: How should Elacestrant dihydrochloride be stored to prevent polymorphic changes?

A4: To prevent the conversion of the stable anhydrous form (Form 1) to the less stable hydrate form (Form 3), it is crucial to control the water content (below 5% v/v) and ambient humidity (below 90% RH) during storage and handling.[1]

Troubleshooting Guides Chiral HPLC Method for Enantiomeric Purity

Issue: Poor resolution between R and S enantiomers.

Troubleshooting & Optimization

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Possible Cause	Troubleshooting Step
Inappropriate chiral stationary phase (CSP).	Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptides).
Suboptimal mobile phase composition.	Optimize the mobile phase by adjusting the ratio of organic modifiers (e.g., isopropanol, ethanol) and the concentration of acidic/basic additives.
High flow rate.	Reduce the flow rate to enhance interaction with the CSP.
Inadequate column temperature.	Optimize the column temperature. Lower temperatures often improve chiral resolution.

Issue: Peak tailing for one or both enantiomers.

Possible Cause	Troubleshooting Step
Secondary interactions with the stationary phase.	Add a competitor (e.g., a small amount of a similar amine or acid) to the mobile phase to block active sites.
Column overload.	Reduce the sample concentration or injection volume.
Inappropriate mobile phase pH.	Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.

Issue: Irreproducible retention times.



Possible Cause	Troubleshooting Step
Inadequate column equilibration.	Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
Fluctuations in column temperature.	Use a column oven to maintain a stable temperature.
Mobile phase composition change.	Prepare fresh mobile phase daily and ensure proper mixing.

Achiral UPLC-MS/MS for Purity and Impurity Profiling

Issue: Co-elution of impurities with the main peak.

Possible Cause	Troubleshooting Step
Insufficient chromatographic separation.	Optimize the gradient profile (if using gradient elution) or the mobile phase composition (for isocratic elution).
Inappropriate stationary phase.	Screen different C18 columns with varying properties (e.g., end-capping, particle size).

Issue: Low sensitivity for impurities.

Possible Cause	Troubleshooting Step
Suboptimal mass spectrometry (MS) parameters.	Optimize MS parameters such as collision energy, cone voltage, and source temperature for each impurity of interest.
Matrix effects.	Dilute the sample or use a sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components.

Experimental Protocols



Protocol 1: Chiral HPLC Method for Enantiomeric Purity of Elacestrant

This is a representative method based on common practices for chiral separations of pharmaceutical compounds.

- High-Performance Liquid Chromatography (HPLC) System: A system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
- Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H
 (250 mm x 4.6 mm, 5 μm) or equivalent.
- Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV at 280 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Protocol 2: UPLC-MS/MS Method for Purity and Impurity Profiling of Elacestrant

This method is adapted from a published study on Elacestrant quantification.[2]

- Ultra-Performance Liquid Chromatography (UPLC) System: A UPLC system coupled with a tandem mass spectrometer (MS/MS).
- Column: Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 μm) or equivalent.[2]
- Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a formic acid modifier).



- Flow Rate: 1.0 mL/min.[2]
- Column Temperature: Ambient or controlled at 25°C.
- Detection:
 - UV/PDA Detector: Wavelength set to an appropriate value based on the UV spectrum of Elacestrant.
 - MS/MS Detector: Electrospray ionization (ESI) in positive mode. Monitor for the molecular ion of Elacestrant (m/z 459.6) and its fragment ions (e.g., m/z 174.6, 388.5, 303.4, 232.3).
 [2]
- Sample Preparation: Prepare samples in a suitable diluent (e.g., acetonitrile/water) to a concentration within the linear range of the method (e.g., 25-150 μg/mL).[2]

Data Presentation

Table 1: System Suitability Parameters for Chiral HPLC

Method

Parameter	Acceptance Criteria
Resolution (Rs) between R and S enantiomers	≥ 1.5
Tailing factor for the S enantiomer peak	≤ 2.0
Relative Standard Deviation (RSD) of peak area (n=6)	≤ 2.0%
Theoretical plates	≥ 2000

Table 2: Validation Summary for a UPLC-MS/MS Purity Method

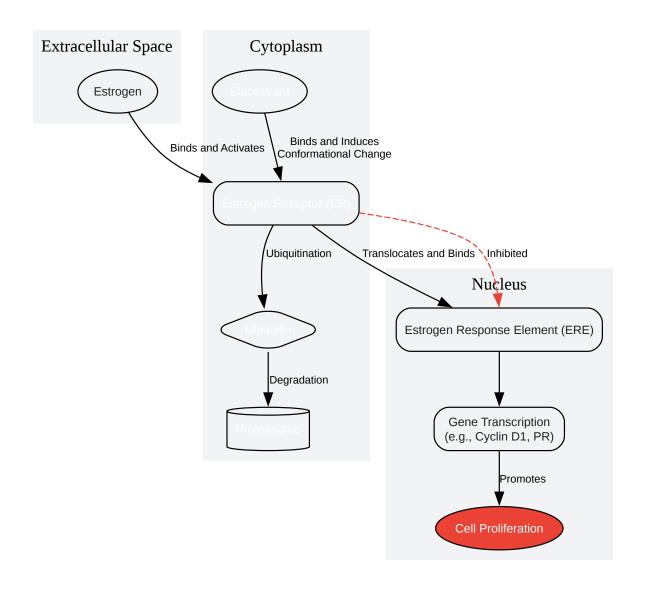


Parameter	Result
Linearity (Concentration Range)	25-150 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.3 μg/mL
Limit of Quantitation (LOQ)	1.0 μg/mL
Precision (%RSD, Intra-day)	< 1%
Precision (%RSD, Inter-day)	< 1%
Accuracy (% Recovery)	99.20% - 101.30%

Note: The data in Table 2 is based on a published method for Elacestrant and serves as a representative example.[2]

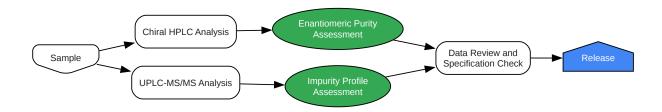
Visualizations





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Caption: Elacestrant's mechanism of action.





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Caption: Quality control workflow for Elacestrant.

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References

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- 2. trustedpharmaguide.com [trustedpharmaguide.com]
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